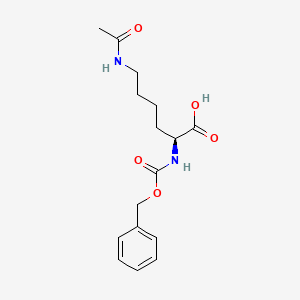
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is a fluorinated organic compound with the molecular formula C5F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-butadiene with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process may also include purification steps to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated aldehydes or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, aldehydes, ketones, and substituted butadienes .
Applications De Recherche Scientifique
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mécanisme D'action
The mechanism by which 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar structural features but different reactivity and applications.
Perfluoroisobutene: A related compound with a different arrangement of fluorine atoms, leading to distinct chemical properties.
Uniqueness
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This uniqueness makes it valuable in applications where specific fluorinated structures are required .
Propriétés
Numéro CAS |
384-04-3 |
|---|---|
Formule moléculaire |
C5F8 |
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
1,1,2,4,4-pentafluoro-3-(trifluoromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5F8/c6-2(4(9)10)1(3(7)8)5(11,12)13 |
Clé InChI |
GHWUXRFRFCNVJI-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(=C(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)








